3-Iodo-6-nitro-1H-indazole-4-carboxylic acid
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Overview
Description
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C8H4IN3O4. It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities. The compound is characterized by the presence of an iodine atom at the third position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position of the indazole ring.
Preparation Methods
The synthesis of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the iodination of 6-nitroindazole followed by carboxylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve the optimization of these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.
Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The iodine atom may also play a role in modulating the compound’s biological activity by affecting its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar compounds include other iodinated indazoles and nitro-substituted indazoles. For example:
3-Iodo-6-nitroindazole: Similar structure but lacks the carboxylic acid group.
4-Chloro-3-iodo-6-nitro-1H-indazole: Contains a chlorine atom instead of a carboxylic acid group.
4-Fluoro-3-iodo-6-nitroindazole: Contains a fluorine atom instead of a carboxylic acid group.
The uniqueness of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSZQGUBXDDYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646316 |
Source
|
Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-69-7 |
Source
|
Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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